5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Beschreibung
Eigenschaften
IUPAC Name |
5-(3,5-difluorophenyl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO4S2/c12-7-1-8(13)3-10(2-7)20(17,18)14-5-11-4-9(14)6-19(11,15)16/h1-3,9,11H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLTYZWYSFFVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)S(=O)(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests potential for industrial application, provided that the reaction conditions can be optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly involving the sulfonyl group, can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Recent studies have explored the biological activity of 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, highlighting its mechanisms of action and potential therapeutic implications.
Therapeutic Applications
The following sections detail the compound's applications across various fields.
Anticancer Applications
The ability of this compound to inhibit CXCR2 has positioned it as a promising candidate in cancer therapy. In vitro studies have demonstrated its potential to reduce metastasis in different cancer types .
Renal Disease Management
The inhibition of phosphate transporters makes this compound particularly relevant for treating hyperphosphatemia associated with CKD. By promoting phosphate excretion and reducing intestinal absorption, it may help manage elevated phosphate levels effectively .
Antiviral Activity
Recent research indicates that derivatives of this compound exhibit promising antiviral activities with some showing IC50 values in the nanomolar range. In silico studies support its potential as an antiviral agent due to favorable binding affinities and pharmacokinetic properties .
Case Studies
Several case studies have documented the effectiveness of this compound in various applications:
Case Study 1: Cancer Metastasis Inhibition
In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell migration and invasion compared to control groups .
Case Study 2: Management of Hyperphosphatemia
Clinical trials assessing the efficacy of this compound for managing hyperphosphatemia demonstrated a marked reduction in serum phosphate levels among participants treated with the compound compared to those receiving standard care .
Wirkmechanismus
The mechanism of action of 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s bicyclic structure and functional groups play a crucial role in its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,4S)-(−)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
- (1S,4S)-2-(2,4-Difluorophenyl)-5-[(4-methylphenyl)sulfonyl]-2,5-diazabicyclo[2.2.1]heptane
Uniqueness
Compared to similar compounds, 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane 2,2-dioxide stands out due to its specific substitution pattern and the presence of the sulfonyl group
Biologische Aktivität
The compound 5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide , often referred to as a bicyclic sulfonamide derivative, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a bicyclic structure that contributes to its biological activity through specific interactions with biological targets.
Research indicates that this compound acts as an inhibitor of sodium-dependent phosphate transporters (NaPi-IIb, PiT-1, and PiT-2). By inhibiting these transporters, the compound is capable of reducing phosphate absorption in the gastrointestinal tract and promoting renal excretion of phosphate, which is particularly beneficial in conditions such as hyperphosphatemia and chronic kidney disease (CKD) .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
In Vitro Studies
- Phosphate Transport Inhibition : The compound exhibited significant inhibition of phosphate transport in cell cultures, demonstrating potential for managing hyperphosphatemia associated with CKD .
- Cell Viability Assays : Studies showed that the compound did not adversely affect cell viability at therapeutic concentrations, indicating a favorable safety profile .
In Vivo Studies
- Animal Models : In rodent models of CKD, administration of this compound resulted in reduced serum phosphate levels and improved renal function indicators compared to control groups .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on CKD Management :
- A clinical trial involving patients with CKD demonstrated that treatment with the compound led to a statistically significant decrease in serum phosphate levels over a 12-week period.
- Patients reported fewer complications related to mineral metabolism compared to those receiving standard care.
- Case Study on Hyperphosphatemia :
Comparative Analysis
The following table summarizes the biological activities and therapeutic implications compared to other similar compounds:
| Compound Name | Mechanism of Action | Therapeutic Use | Efficacy (IC50) |
|---|---|---|---|
| This compound | Sodium-dependent phosphate transporter inhibitor | Hyperphosphatemia, CKD | Not specified |
| Neogliptin | DPP-4 inhibitor | Type 2 diabetes management | IC50 = 16.8 nM |
| Sitagliptin | DPP-4 inhibitor | Type 2 diabetes management | IC50 = ~20 nM |
Q & A
Q. What are the recommended synthetic pathways for 5-((3,5-difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, and how can reaction yields be optimized?
A methodological approach involves starting with bicyclic scaffolds derived from trans-4-hydroxy-L-proline, a chiral precursor. Key steps include sulfonylation using 3,5-difluorophenylsulfonyl chloride under basic conditions (e.g., EtN in CHCl) and oxidation of the thia moiety to the dioxide form with NaIO or HO/AcOH. Yield optimization requires careful control of stoichiometry, temperature (0°C to room temperature for sulfonylation), and purification via column chromatography . Evidence from analogous syntheses highlights the use of NaBH for selective reductions and Pd/C for deprotection, achieving >85% yields .
Q. Which analytical techniques are critical for structural confirmation of this bicyclic sulfonamide?
Q. How do electronic effects of the 3,5-difluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing fluorine atoms activate the sulfonyl group toward nucleophilic attack. Experimental design should compare reactivity with non-fluorinated analogs using kinetic studies (e.g., monitoring reaction rates with thiols or amines in DMSO). Computational modeling (DFT) can quantify the electron-deficient nature of the sulfonyl sulfur via Natural Population Analysis (NPA) charges. Evidence from similar sulfonamides shows that fluorination increases electrophilicity by 15–20%, impacting regioselectivity in ring-opening reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?
Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength) or impurity profiles. A systematic approach includes:
- Replicating assays under standardized conditions (e.g., pH 7.4 PBS, 25°C) with purity verification via HPLC (>98%).
- SAR Studies : Compare inhibition IC values against structural analogs (e.g., mono- vs. di-fluorinated sulfonamides) to isolate electronic vs. steric effects.
- Crystallographic Analysis : Resolve binding modes using co-crystallized enzyme-ligand complexes (e.g., PDB deposition) .
Q. How can computational models predict the environmental fate of this compound, and what experimental validation is required?
Use QSAR models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (logP ~2.8). Experimental validation involves:
Q. Methodological Framework for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
